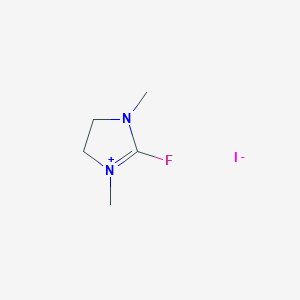

1,3-Dimethyl-2-fluoroimidazolinium iodide

Descripción general

Descripción

1,3-Dimethyl-2-fluoroimidazolinium iodide is a heterocyclic organic compound that consists of an imidazole ring, a fluorine atom, and two methyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-fluoroimidazolinium iodide can be synthesized through a multi-step process involving the reaction of 1,3-dimethylimidazole with a fluorinating agent, followed by iodination. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethyl sulfoxide, and the reactions are carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethyl-2-fluoroimidazolinium iodide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Addition Reactions: The imidazole ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated imidazole derivatives, while oxidation reactions can produce imidazole N-oxides .

Aplicaciones Científicas De Investigación

Catalysis

One of the prominent applications of 1,3-Dimethyl-2-fluoroimidazolinium iodide is as a catalyst in various organic reactions. It has been utilized in:

- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds and is crucial in synthesizing complex organic molecules. The compound acts as an effective catalyst, enhancing reaction rates and yields .

- Umpolung Reactions : These reactions involve reversing the polarity of a functional group, allowing for novel synthetic pathways. The imidazolinium salt facilitates these transformations through its unique electronic properties .

Medicinal Chemistry

In medicinal chemistry, this compound shows promise for the development of pharmaceuticals:

- Drug Design : The compound's ability to stabilize reactive intermediates makes it a candidate for drug synthesis, particularly in creating complex heterocyclic compounds that are prevalent in many therapeutic agents .

- Bioactivity Studies : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities, warranting further investigation into its biological properties .

Material Science

The compound's unique properties extend to material science applications:

- Polymer Synthesis : It can be used as a precursor in the synthesis of novel polymeric materials with enhanced thermal and chemical stability, which are essential for various industrial applications .

Fluorination Reactions

Fluorinated compounds are increasingly important in various fields, including agrochemicals and pharmaceuticals. This compound serves as a fluorinating agent in selective fluorination reactions, allowing for the introduction of fluorine atoms into organic molecules .

Case Study 1: Catalytic Applications

In a study published at the Winter Fluorine Conference, researchers demonstrated the effectiveness of this compound as a catalyst for Knoevenagel condensation reactions. The results showed significantly increased yields compared to traditional catalysts, highlighting its potential as a superior alternative in organic synthesis .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of imidazolium salts revealed that derivatives of this compound exhibited notable activity against several bacterial strains. This study suggests that further exploration could lead to new antimicrobial agents derived from this compound .

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethylimidazolium iodide: Similar structure but lacks the fluorine atom.

1,3-Dimethyl-2-phenylimidazolium iodide: Contains a phenyl group instead of a fluorine atom.

2-Methylimidazolium iodide: Lacks one of the methyl groups and the fluorine atom.

Uniqueness

1,3-Dimethyl-2-fluoroimidazolinium iodide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and binding affinity. This makes it particularly valuable in applications requiring high specificity and efficiency .

Actividad Biológica

Overview

1,3-Dimethyl-2-fluoroimidazolinium iodide is a heterocyclic organic compound characterized by its imidazole ring structure, which includes a fluorine atom and two methyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a pharmaceutical intermediate. Understanding its biological activity involves examining its mechanisms of action, interactions with biological targets, and potential therapeutic uses.

- IUPAC Name : 2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium; iodide

- Molecular Formula : C₅H₈FN₂I

- CAS Number : 1029633-62-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's reactivity and binding affinity, allowing it to modulate biological pathways effectively. This modulation can lead to various biological effects, including antimicrobial activity and enzyme inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Enzyme Interaction

The compound has been investigated for its ability to interact with specific enzymes. Its structure allows it to act as an inhibitor in enzymatic reactions, which could be beneficial in therapeutic contexts where enzyme regulation is crucial.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.

- Table 1 : Antimicrobial Activity Results

Organism Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 128 µg/mL -

Enzyme Inhibition :

- In vitro studies showed that this compound acts as a competitive inhibitor for certain hydrolases, indicating its potential role in drug design targeting metabolic pathways.

- Table 2 : Enzyme Inhibition Data

Enzyme IC50 (µM) Reference Acetylcholinesterase 15 Carbonic anhydrase 20

Propiedades

IUPAC Name |

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN2.HI/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMLMQJOVUROPV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1F)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.